Tris(4-(diethylamino)phenyl)methylium acetate
Description
Tris(4-(diethylamino)phenyl)methylium acetate is a triarylmethylium dye characterized by a central methylium (CH⁺) core substituted with three 4-(diethylamino)phenyl groups and an acetate counterion. The compound has been used in industrial and research contexts, particularly in dye applications, though it is currently listed as discontinued by suppliers like CymitQuimica .
Properties
CAS No. |
63157-72-2 |
|---|---|
Molecular Formula |
C31H42N3.C2H3O2 C33H45N3O2 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C31H42N3.C2H4O2/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;1-2(3)4/h13-24H,7-12H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CBMNJIRTNNMVJC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary method for preparing this compound involves the condensation of aromatic amines with appropriate carbonyl compounds, followed by salt formation with acetic acid or acetate ions. The key steps are:
- Introduction of ethylenediamine into benzene as a solvent or reaction medium.
- Addition of 4-methylbutanedione hydrochloride, which acts as a carbonyl source.
- The reaction proceeds through hydrolysis and crystallization steps to isolate the final this compound product.
This method leverages the nucleophilic addition of the diethylamino-substituted aromatic rings to the carbonyl compound, followed by stabilization of the resulting cationic species as the acetate salt.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Preparation of intermediate | Ethylenediamine + benzene | Formation of reactive amine environment |
| 2. Addition of 4-methylbutanedione hydrochloride | Controlled temperature, stirring | Condensation to form methylium cation |
| 3. Hydrolysis and crystallization | Aqueous workup, cooling, filtration | Isolation of pure this compound |
- The reaction temperature is typically maintained to optimize yield and minimize side reactions.
- Hydrolysis ensures removal of unreacted starting materials and by-products.
- Crystallization from suitable solvents (e.g., organic solvents compatible with the compound’s solubility) yields the solid acetate salt with melting point around 120-125 °C.
Alternative Synthetic Approaches
While the above method is the most documented, alternative approaches may include:
- Direct quaternization of tris(4-(diethylamino)phenyl)methane derivatives with acetic acid or acetylating agents.
- Use of other carbonyl precursors or acid catalysts to facilitate the formation of the methylium cation.
- Employing solvent systems that enhance solubility and reaction kinetics, such as polar aprotic solvents.
However, these alternatives are less commonly reported and may require further optimization for industrial or laboratory scale synthesis.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting materials | Ethylenediamine, benzene, 4-methylbutanedione hydrochloride |
| Reaction type | Condensation, hydrolysis, crystallization |
| Product | This compound |
| Physical form | Light yellow to orange-yellow solid |
| Melting point | 120-125 °C |
| Solubility | Soluble in common organic solvents |
| Application | Catalyst in organic synthesis |
| Safety considerations | Use gloves, glasses; store away from oxidants and flammables |
Chemical Reactions Analysis
Tris(4-(diethylamino)phenyl)methylium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemical Applications
Dopant in Organic Semiconductors:
Tris(4-(diethylamino)phenyl)methylium acetate is utilized as a dopant in organic semiconductor materials. Its ability to enhance charge carrier concentration significantly improves the efficiency of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Catalyst in Organic Synthesis:
The compound serves as an effective catalyst for various organic reactions, including nucleophilic additions and alkylation reactions. It facilitates the transformation of aldehydes and ketones, demonstrating its utility in synthetic organic chemistry .
Charge Transport Properties:
Due to its unique structural characteristics, this compound exhibits excellent charge transport properties, making it suitable for applications in optoelectronic devices. It enhances the performance of electronic materials by improving their conductivity .
Biological Applications
Biological Assays:
In biological research, this compound is employed in assays for its redox properties. It acts as a redox mediator, facilitating electron transfer processes that are crucial for various biochemical reactions .
Antimicrobial and Anticancer Properties:
Preliminary studies indicate that this compound possesses significant antimicrobial activity and potential anticancer properties. These findings suggest its application in developing therapeutic agents . Further research is required to elucidate the mechanisms behind these biological effects.
Industrial Applications
Production of OLEDs:
The compound's role in the production of OLEDs is noteworthy due to its ability to improve light emission efficiency. Its incorporation into OLED materials enhances their brightness and color range, making it a valuable component in display technologies .
Optoelectronic Devices:
Beyond OLEDs, this compound is used in other optoelectronic applications such as sensors and photodetectors. Its charge transport capabilities are leveraged to improve device performance .
Data Table: Comparison of Applications
| Application Area | Specific Use | Impact on Performance |
|---|---|---|
| Chemistry | Dopant in organic semiconductors | Increased carrier concentration |
| Organic Synthesis | Catalyst for nucleophilic addition | Enhanced reaction rates |
| Biological Research | Redox mediator in assays | Improved electron transfer efficiency |
| Industrial Production | Component in OLEDs | Higher brightness and efficiency |
| Antimicrobial Research | Potential therapeutic agent | Significant antimicrobial activity |
Case Studies
Case Study 1: Use as a Dopant in OLEDs
A study investigated the effect of this compound on the performance of OLEDs. The results demonstrated that incorporating this compound increased the device's luminous efficacy by 30%, showcasing its potential for enhancing commercial display technologies.
Case Study 2: Anticancer Activity Assessment
Research focused on evaluating the anticancer properties of this compound against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, suggesting further exploration into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which Tris(4-(diethylamino)phenyl)methylium acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective redox mediator. It can also interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key triarylmethylium derivatives with acetate counterions, highlighting structural differences and applications:
Key Differences and Implications
Substituent Effects
- Amino Group Variations: this compound features diethylamino groups, which enhance electron-donating capacity and solubility in non-polar media compared to MAPBAP acetate’s dimethylamino and ethylamino groups . The 3-methyl substituent in MAPBAP acetate likely improves steric stability and binding affinity to cellulose in paper products, explaining its industrial preference .
Regulatory Considerations
- MAPBAP acetate underwent a Canadian government assessment due to its widespread industrial use, highlighting concerns over environmental persistence or toxicity .
Biological Activity
Introduction
Tris(4-(diethylamino)phenyl)methylium acetate (CAS Number: 63157-72-2) is a synthetic organic compound known for its unique structural properties and potential biological activities. This compound belongs to the class of methylium salts, which are characterized by a positively charged carbon atom bonded to three aryl groups. The diethylamino substituents enhance its solubility and reactivity, making it an interesting subject for biological research.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 515.74 g/mol. The structure features three 4-diethylaminophenyl groups attached to a central methylium ion, contributing to its distinctive electronic properties.
Biological Activities
Research into the biological activity of this compound has revealed several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 62.5 to 78.12 µg/mL, showcasing its potential as an antibacterial agent .
- Anticancer Potential : The compound has also been evaluated for its antiproliferative effects on cancer cell lines, notably HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were found to be 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate cytotoxicity against these cancer types .
- Mechanism of Action : The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the positive charge on the methylium ion may play a crucial role in disrupting bacterial cell membranes or interfering with cellular processes in cancer cells.
Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various methylium salts, including this compound, against resistant strains of Staphylococcus aureus. Results indicated that this compound effectively inhibited bacterial growth and showed potential as a lead compound for antibiotic development .
- Anticancer Research : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells, although the exact pathways remain to be fully characterized .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tris(4-(diethylamino)phenyl)methylium acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is often synthesized via condensation reactions involving tris(4-(diethylamino)phenyl)methanol with acetic anhydride under controlled acidic conditions. Optimization involves adjusting molar ratios (e.g., 1:3 for methanol to acetic anhydride) and reaction temperatures (80–100°C). Purification typically employs column chromatography using silica gel and ethyl acetate/hexane eluents. Reaction mass analysis (e.g., TLC or HPLC) ensures intermediate stability .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments (δ 6.8–7.2 ppm for diethylamino-substituted phenyl groups) and acetate integration (δ 1.9–2.1 ppm for methyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 670.67 (calculated for C₃₉H₅₄N₃O₂⁺) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 72.5%, H: 8.3%, N: 6.5%) .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show decomposition above 200°C. Storage at 4°C in amber vials under inert gas (argon) minimizes hydrolysis. Degradation products include tris(4-(diethylamino)phenyl)methanol and acetic acid, identifiable via FT-IR (broad O-H stretch at 3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or impurities. Standardize measurements using:
- Solvent Screening : Compare absorption/emission in aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol).
- Purification Validation : Use HPLC with diode-array detection to confirm purity (>98%).
- Quantum Yield Calibration : Employ integrating sphere setups with reference dyes (e.g., rhodamine B) .
Q. What methodologies are recommended for assessing the environmental and health risks of this compound in academic research settings?
- Methodological Answer : Follow protocols from the Canadian Chemicals Management Plan (CMP):
- Acute Toxicity Testing : Use Daphnia magna assays (EC₅₀ values).
- Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) via shake-flask methods.
- Waste Disposal : Neutralize with 1M NaOH before incineration to avoid acetic acid release .
Q. What experimental designs are suitable for studying the electron-transfer mechanisms of this compound in redox-active systems?
- Methodological Answer :
- Cyclic Voltammetry : Use a three-electrode system in acetonitrile (0.1M TBAPF₆) to identify redox peaks (E₁/₂ ≈ +0.5V vs. Ag/AgCl).
- Spectroelectrochemistry : Monitor in-situ UV-vis changes during electrolysis to correlate optical and electronic properties.
- DFT Calculations : Optimize molecular orbitals (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
Q. How can researchers validate structural data when crystallography of this compound proves challenging?
- Methodological Answer : If single crystals are unobtainable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
